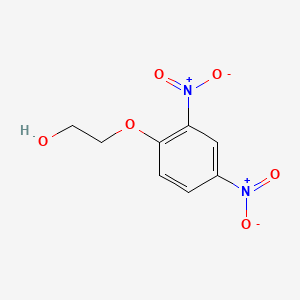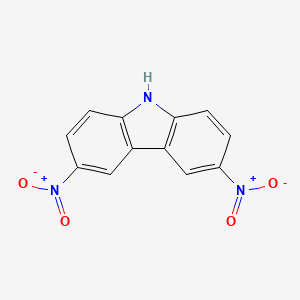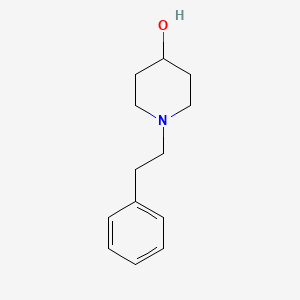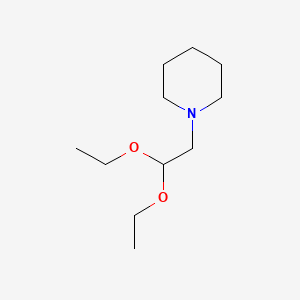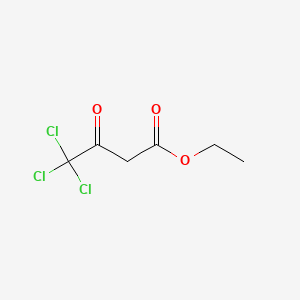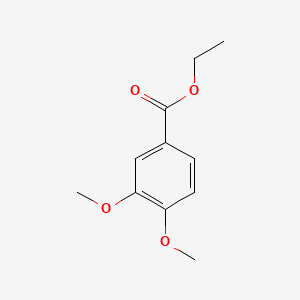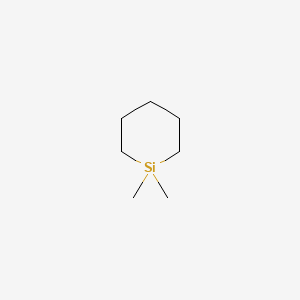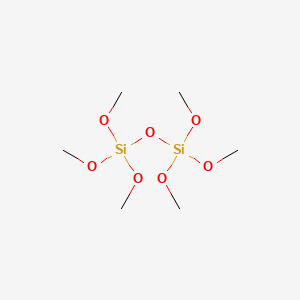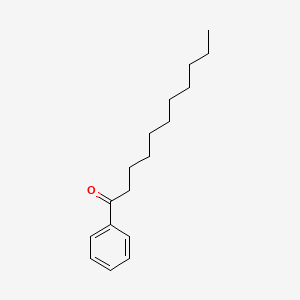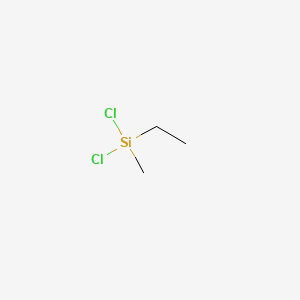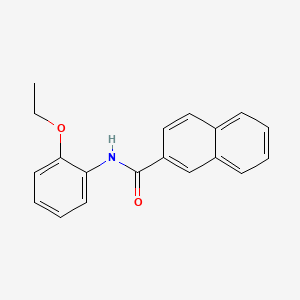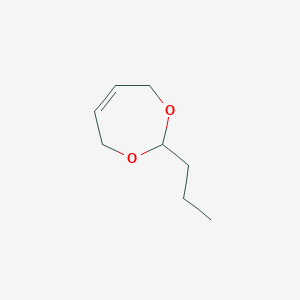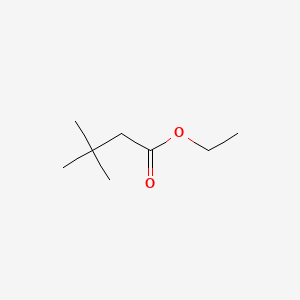
Ethyl tert-butylacetate
説明
Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutanoate, is a clear, colorless liquid . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Synthesis Analysis
The synthesis of tert-butyl esters, such as Ethyl tert-butylacetate, has been described in various studies. One method involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another approach involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl tert-butylacetate is C8H16O2 . This compound is also known as ethyl 3,3-dimethylbutyrate .
Chemical Reactions Analysis
The chemical reactions involving Ethyl tert-butylacetate are complex and varied. For instance, the synthesis of tert-butyl peroxy-2-ethylhexanoate involves the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base . Another study discusses the etherification of glycerol with tert-butyl alcohol using an acid catalyst .
Physical And Chemical Properties Analysis
Ethyl tert-butylacetate has a molecular weight of 144.21100, a density of 0.86, and a boiling point of 143.6ºC at 760mmHg . It is a clear, colorless liquid with a flash point of 34°C .
科学的研究の応用
1. Anaerobic Biodegradation of ETBE in Groundwater
- Summary of Application : Understanding the anaerobic biodegradation of ether oxygenates like ETBE in groundwater is crucial, especially since ETBE is replacing MTBE as a gasoline additive in several regions . The lack of studies demonstrating anaerobic biodegradation of ETBE reflects the relative resistance of ethers and alcohols with a tertiary carbon atom to enzymatic attack under anoxic conditions .
- Methods of Application : Non-isotopic methods, such as the detection of contaminant loss, metabolites, or ETBE-degrading bacteria, are not sufficiently sensitive to track anaerobic biodegradation in situ . Compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .
- Results or Outcomes : Isotopic fractionation of ETBE has only been studied with a few aerobic bacteria and at one anoxic field site . Stable carbon isotope enrichment indicated TBA biodegradation at an anoxic field site .
2. Acid-Catalyzed Etherification of Glycerol with Tert-Butanol
- Summary of Application : Higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . Glycerol tert-butylation is a complex reaction that leads to the formation of five tBGEs (two monoethers, two diethers, and one triether) .
- Methods of Application : The reaction monitoring of glycerol etherification with TBA and p-toluensulfonic acid (PTSA) as homogeneous catalysts was reported . Two analytical techniques were used: gas chromatography (GC), which constitutes the benchmark method, and 1H nuclear magnetic resonance (1H NMR), whose use for this purpose has not been reported to date .
- Results or Outcomes : The combined use of both techniques allowed for a complete quantitative and qualitative description of the glycerol tert-butylation progress . The set of experimental results collected showed the influence of the catalyst concentration and TBA/glycerol ratio on the etherification reaction .
3. Synthesis of tert-butyl acetate via eco-friendly additive reaction
- Summary of Application : The synthesis of tert-butyl acetate (TBAC) via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites is a significant application . TBAC is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents .
- Methods of Application : The dual-modified SBA-15 materials with Al ions inserting in the framework and −SO 3 H groups grafting on the pore wall were prepared via a co-condensation method . The catalytic performance of these catalysts in the additive reaction of acetic acid with isobutene was studied .
- Results or Outcomes : The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over a catalyst with balanced Brönsted and Lewis acid under the optimal conditions .
4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols
- Summary of Application : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .
- Methods of Application : A simple and safe tert-butylation reaction was developed . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
- Results or Outcomes : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
5. One-Pot Biosynthesis of Butyl Acetate
- Summary of Application : Butyl acetate has wide applications in food, cosmetics, medicine, and biofuel sectors . These short-chain fatty acid esters can be produced by either chemical or biological synthetic process with corresponding alcohols and acids .
- Methods of Application : In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .
- Results or Outcomes : 7.3 g/L of butyl acetate was synthesized by butanol-producing Clostridium acetobutylicum NJ4 with the supplementation of exogenous acetic acid . With the addition of butanol, 5.76 g/L of butyl acetate can be synthesized by acetate-producing Actinobacillus succinogenes 130z (Δ pflA) .
6. Catalytic Direct Amidations in Tert-Butyl Acetate
- Summary of Application : This paper reports a practical and useful catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . The use of an ester solvent offers improvements in terms of safety and sustainability, but also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .
Safety And Hazards
Ethyl tert-butylacetate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
将来の方向性
The use of Ethyl tert-butylacetate and similar compounds in various chemical reactions, including the synthesis of complex medicinal compounds, is a topic of ongoing research . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
特性
IUPAC Name |
ethyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNHAMYTBAUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201565 | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethylbutanoate | |
CAS RN |
5340-78-3 | |
| Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



